Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride
Description
Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride is a heterocyclic compound featuring a fused imidazole and pyrazine ring system. The pyrazine core contains two nitrogen atoms at positions 1 and 4, while the carboxylic acid group at position 8 enhances hydrophilicity. The hydrochloride salt improves solubility and stability, making it advantageous for pharmaceutical applications.
Properties
IUPAC Name |
imidazo[1,2-a]pyrazine-8-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)5-6-9-2-4-10(6)3-1-8-5;/h1-4H,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYKSQQPQRNPHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions
Condensation between 2-aminopyridine and carbonyl-containing precursors is a classical route to imidazo[1,2-a]pyridine derivatives. Ghosh et al. demonstrated that iodine-catalyzed reactions between 2-aminopyridine and acetophenones yield 2-arylimidazo[1,2-a]pyridines via imine formation, cyclization, and oxidative aromatization. For example, heating 2-aminopyridine with acetophenone in the presence of iodine (30 mol%) in micellar media (sodium dodecyl sulfate/water) at 40°C for 12 hours produced the target compound in 85% yield. This method avoids hazardous solvents and leverages water as a green reaction medium.
Multicomponent Reactions (MCRs)
MCRs enable efficient construction of the imidazo[1,2-a]pyridine scaffold. A three-component coupling of 2-aminopyridine, aldehydes, and terminal alkynes using Cu(I)/Cu(II) catalysts in micellar media has been reported. The dynamic redox system facilitates C–H activation and annulation, achieving yields up to 92% under mild conditions. Notably, electron-donating groups on the aldehyde component enhance reactivity, while steric hindrance marginally reduces efficiency.
Oxidative Coupling and Tandem Reactions
Oxidative dehydrogenative strategies using iodine or FeCl₃ as catalysts have gained traction. Das et al. developed a mechanochemical method where 2-aminopyridine and ketones react in a ball mill with iodine (20 mol%) at ambient temperature, achieving full conversion within 30 minutes. The absence of solvents and short reaction time make this approach industrially scalable. Tandem reactions combining α-iodination and Ortoleva–King-type cyclization further streamline synthesis, particularly for derivatives with electron-withdrawing substituents.
Metal-Free Synthesis Approaches
Iodine-Promoted Reactions
Iodine serves as a dual catalyst and oxidant in aqueous media. A protocol using NH₄Cl as an additive in water at room temperature achieved 78–94% yields for 2-arylimidazo[1,2-a]pyridines. The mechanism involves:
- Imine formation : Condensation of 2-aminopyridine with ketones.
- Tautomerization : Iodine-mediated enolization and cyclization.
- Aromatization : Oxidative elimination of hydrogen iodide.
This method is compatible with heteroaromatic ketones (e.g., 2-acetylfuran), expanding its utility in drug discovery.
Mechanochemical Methods
Solid-state synthesis via ball milling eliminates solvent use and reduces energy consumption. Using stoichiometric iodine, 2-aminopyridine and acetophenone derivatives react within 15–45 minutes, yielding 70–89% of product. This technique is particularly effective for substrates with low water solubility, as mechanical force enhances molecular interactions.
Experimental Optimization and Scalability
Micellar Catalysis
Micellar systems (e.g., SDS/water) enhance reaction rates by increasing substrate solubility at interfaces. For instance, a reaction scale-up to 10 mmol using SDS micelles at 40°C produced zolimidine, a gastroprotective drug, in 89% yield. Key parameters include:
On-Water Synthesis
Reactions performed in pure water without surfactants require longer durations (24–48 hours) but offer simplicity. Room-temperature conditions with NH₄Cl (10 mol%) achieved moderate yields (55–75%), while heating to 80°C improved efficiency to 80–88%.
Physicochemical Properties and Characterization
Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride (CAS: 145335-90-6) has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆N₂O₂·ClH |
| Molecular Weight | 198.61 g/mol |
| Melting Point | 298–300.1°C |
| Solubility in DMSO | 20 mg/mL (precipitation observed above) |
| Infrared Spectrum | ν(C=O) at 1685 cm⁻¹, ν(N–H) at 3200 cm⁻¹ |
Elemental analysis confirms 46.44–50.32% carbon and 13.54–14.67% nitrogen content.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and related imidazo derivatives:
Key Observations :
- Pyrazine vs. Pyridine : The pyrazine core (two N atoms) in the target compound increases polarity and hydrogen-bonding capacity compared to pyridine-based analogs, improving solubility for aqueous formulations .
- Positional Isomerism : Carboxylic acid placement (e.g., position 7 vs. 8 in imidazo-pyridine derivatives) alters molecular geometry and binding interactions with biological targets .
- Substituent Effects : Chlorine or aryl groups (e.g., in 8-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyrazine) enhance lipophilicity, favoring blood-brain barrier penetration but limiting aqueous solubility .
Research Findings and Limitations
- Solubility-Stability Trade-off : While the hydrochloride salt improves solubility, it may reduce stability under acidic conditions compared to free-base analogs .
- Biological Selectivity : Pyrazine-based compounds exhibit higher selectivity for bacterial targets over mammalian enzymes compared to pyridazine derivatives, likely due to differences in electronic profiles .
- Synthetic Challenges : Position 8 functionalization in imidazo-pyrazines requires precise control to avoid side reactions, such as over-halogenation or ring-opening .
Biological Activity
Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of Imidazo[1,2-a]pyrazines
Imidazo[1,2-a]pyrazines are a class of heterocyclic compounds known for their versatile biological properties. The 8-carboxylic acid derivative has been synthesized and evaluated for various pharmacological effects, including antibacterial, antiviral, and anticancer activities. The unique structure of imidazo[1,2-a]pyrazines allows them to interact with multiple biological targets, making them promising candidates for drug development.
Antibacterial Activity
Recent studies have identified imidazo[1,2-a]pyrazine derivatives as effective inhibitors of bacterial ATPases, particularly the VirB11 ATPase from Helicobacter pylori. A novel series of compounds demonstrated significant inhibitory effects with IC50 values ranging from 6 μM to 48 μM, indicating their potential as antibacterial agents against resistant strains .
Antiviral Activity
The compound has also shown promising antiviral properties. Research indicates that certain imidazo[1,2-a]pyrazines exhibit strong inhibitory activity against SARS-CoV-2 main protease with IC50 values as low as 21 nM . This suggests potential applications in treating viral infections.
Anticancer Activity
Imidazo[1,2-a]pyrazine derivatives have been evaluated for their anticancer properties against various cancer cell lines. For instance, a study reported that specific derivatives inhibited growth in HepG2 and MCF-7 cells . Moreover, one compound demonstrated potent inhibition of ENPP1 (an enzyme linked to immune regulation in cancer) with an IC50 value of 5.70 nM. This compound also enhanced the antitumor efficacy of anti-PD-1 therapy in murine models .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyrazine derivatives is closely related to their chemical structure. The position and nature of substituents on the imidazo ring significantly influence their pharmacological profiles. For example:
| Compound | Activity | IC50 Value |
|---|---|---|
| Derivative 5 | ENPP1 Inhibition | 5.70 nM |
| Derivative 6 | Antibacterial (HP0525) | 20 μM |
| Derivative 11 | Antiviral (SARS-CoV-2) | 21 nM |
This table summarizes key findings regarding the biological activities associated with specific derivatives of imidazo[1,2-a]pyrazine.
Case Study 1: ENPP1 Inhibition
A study focused on the optimization of imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors revealed that compound 7 not only inhibited ENPP1 effectively but also upregulated downstream targets involved in immune response . This finding positions imidazo[1,2-a]pyrazines as valuable tools in cancer immunotherapy.
Case Study 2: Antibacterial Efficacy
Another investigation into the antibacterial properties highlighted that specific derivatives could inhibit Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) significantly lower than existing treatments . This underscores the potential for developing new antibiotics from this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
